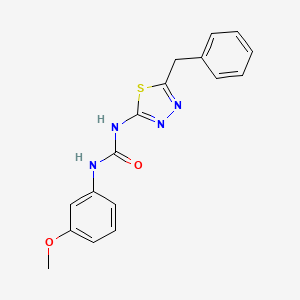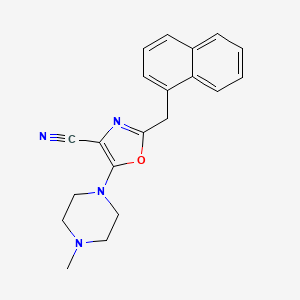![molecular formula C14H11N3O4S B14165737 1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14165737.png)
1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)- is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrole ring, with additional functional groups such as a methyl group, a nitro group, and a phenylsulfonyl group
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes under specific conditions . The reaction conditions often include heating the mixture to around 50°C to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and hydrogen gas for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)- involves its interaction with specific molecular targets, such as FGFRs. Upon binding to these receptors, the compound inhibits their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation, migration, and survival . This inhibition can result in the suppression of tumor growth and metastasis in cancer cells.
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)- can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine: The parent compound without additional functional groups.
5-Nitro-1H-pyrrolo[2,3-b]pyridine: A similar compound with a nitro group but lacking the methyl and phenylsulfonyl groups.
3-Cyano-1H-pyrrolo[2,3-b]pyridine: Another derivative with a cyano group instead of a nitro group.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-3-methyl-5-nitropyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-10-9-16(22(20,21)12-5-3-2-4-6-12)14-13(10)7-11(8-15-14)17(18)19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCASNSHIGXZOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C=C(C=N2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
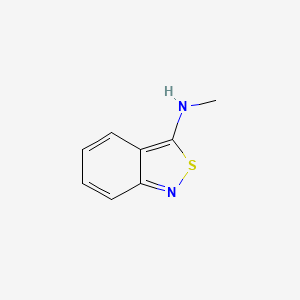
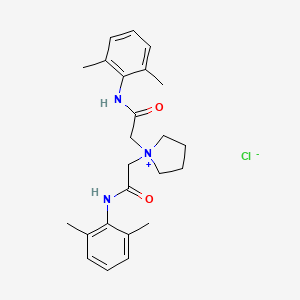
![5-(Butane-1-sulfonyl)-3-(1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14165675.png)
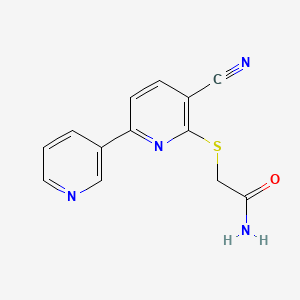
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B14165687.png)
![Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]-](/img/structure/B14165698.png)
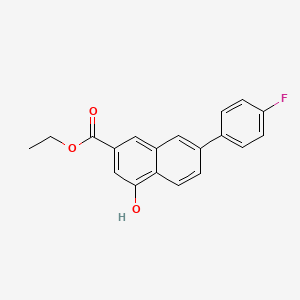
![4-[Di(pyridin-2-yl)amino]benzamide](/img/structure/B14165711.png)
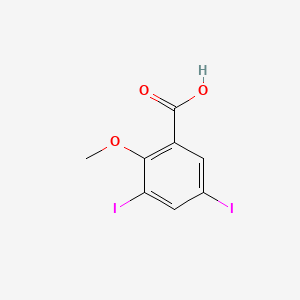

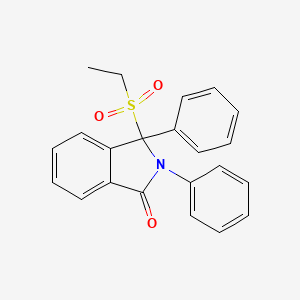
![2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14165742.png)
